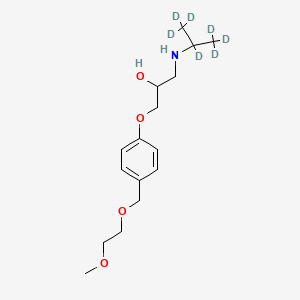

Desamino Glufosinato-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a derivative of glufosinate, a widely used herbicide.

Aplicaciones Científicas De Investigación

Desamino Glufosinate-d3 has numerous applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glufosinate and its metabolites.

Biology: Employed in studies of herbicide resistance and the metabolic pathways of glufosinate in plants.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.

Industry: Utilized in the development of new herbicides and other agrochemicals, as well as in environmental monitoring and remediation efforts .

Mecanismo De Acción

Target of Action

Desamino Glufosinate-d3, like its parent compound Glufosinate, primarily targets Glutamine Synthetase (GS) . GS is a key enzyme involved in nitrogen metabolism in plants . It catalyzes the condensation of glutamate and ammonia to form glutamine .

Mode of Action

The interaction of Desamino Glufosinate-d3 with GS leads to the inhibition of this enzyme . This inhibition disrupts the normal functioning of the plant’s nitrogen metabolism . The fast herbicidal action of Glufosinate is triggered by the formation of Reactive Oxygen Species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to Glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Result of Action

The result of Desamino Glufosinate-d3’s action is the generation of ROS, which leads to lipid peroxidation . This cascade of events forms the basis for the fast action of Glufosinate . The disruption of both photorespiration and the light reactions of photosynthesis leads to the photoreduction of molecular oxygen, generating ROS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desamino Glufosinate-d3. For instance, Glufosinate’s fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that light availability may significantly impact the effectiveness of Desamino Glufosinate-d3. Furthermore

Análisis Bioquímico

Biochemical Properties

Desamino Glufosinate-d3 plays a role in biochemical reactions, particularly in the inhibition of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The interaction between Desamino Glufosinate-d3 and GS is a key aspect of its biochemical properties.

Cellular Effects

Studies on Glufosinate have shown that it can cause neurological complications and respiratory failure, which are usually delayed and difficult to predict

Molecular Mechanism

The molecular mechanism of Desamino Glufosinate-d3 is primarily through its action as a GS inhibitor . Its fast herbicidal action is triggered by reactive oxygen species (ROS). The relationship between GS inhibition and ROS accumulation has been investigated, suggesting that GS in certain plants is less expressed and less abundant in the dark compared to in the light .

Temporal Effects in Laboratory Settings

Studies on Glufosinate have shown that its efficacy can vary depending on environmental conditions such as light, temperature, and humidity at the time of application

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Desamino Glufosinate-d3 in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications

Metabolic Pathways

Desamino Glufosinate-d3 is involved in the nitrogen metabolism pathway, specifically through the inhibition of GS . This inhibition disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions

Transport and Distribution

Studies on Glufosinate have shown that it can be detected in water samples , suggesting that Desamino Glufosinate-d3 may also be transported and distributed in a similar manner.

Subcellular Localization

Machine learning methods have been developed for subcellular localization prediction in plant cells . These methods could potentially be used to predict the subcellular localization of Desamino Glufosinate-d3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desamino Glufosinate-d3 involves multiple steps, starting from the basic structure of glufosinate. The process typically includes the removal of the amino group and the incorporation of deuterium atoms to achieve the desired isotopic labeling. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of Desamino Glufosinate-d3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to achieve high yields and consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Desamino Glufosinate-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups .

Comparación Con Compuestos Similares

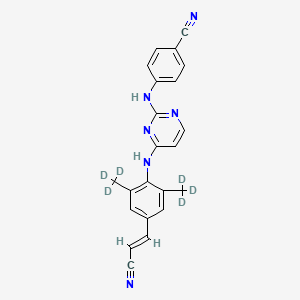

Glufosinate: A widely used herbicide with a similar mechanism of action but without isotopic labeling.

Glyphosate: Another herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase, involved in the shikimate pathway.

Bialaphos: A natural product with herbicidal activity, structurally related to glufosinate but with additional amino acid residues.

Uniqueness: This makes it a valuable tool in research applications where precise tracking and quantification are essential.

Propiedades

Número CAS |

1794938-71-8 |

|---|---|

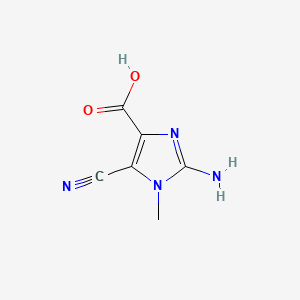

Fórmula molecular |

C5H11O4P |

Peso molecular |

169.131 |

Nombre IUPAC |

4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |

InChI |

InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |

Clave InChI |

AKAIYXRPMRQJCA-FIBGUPNXSA-N |

SMILES |

CP(=O)(CCCC(=O)O)O |

Sinónimos |

4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)